molecular formula C13H11IO2 B1446851 2-Iodo-5-(phenylmethoxy)phenol CAS No. 90408-82-5

2-Iodo-5-(phenylmethoxy)phenol

Cat. No.: B1446851
CAS No.: 90408-82-5
M. Wt: 326.13 g/mol
InChI Key: GTLGGOFJAHCFGW-UHFFFAOYSA-N
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Description

2-Iodo-5-(phenylmethoxy)phenol is an organic compound with the molecular formula C13H11IO2 It is a derivative of phenol, where the hydrogen atom in the phenolic hydroxyl group is replaced by an iodine atom, and a phenylmethoxy group is attached to the benzene ring

Scientific Research Applications

2-Iodo-5-(phenylmethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(phenylmethoxy)phenol typically involves the iodination of 5-(phenylmethoxy)phenol. One common method is the reaction of 5-(phenylmethoxy)phenol with iodine in the presence of an oxidizing agent such as sodium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(phenylmethoxy)phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds or other complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly employed.

    Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azides, nitriles, or organometallic derivatives can be formed.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(phenylmethoxy)phenol involves its interaction with various molecular targets and pathways. The iodine atom and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds, undergo redox reactions, and participate in electrophilic aromatic substitution, which can affect cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenol: A simpler derivative with only an iodine atom attached to the phenol ring.

    5-(Phenylmethoxy)phenol: Lacks the iodine atom but has the phenylmethoxy group.

    2-Iodo-5-methoxyphenol: Similar structure but with a methoxy group instead of a phenylmethoxy group.

Uniqueness

2-Iodo-5-(phenylmethoxy)phenol is unique due to the presence of both the iodine atom and the phenylmethoxy group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-iodo-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLGGOFJAHCFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3-(benzyloxy)phenol (5.00 g) and silver trifluoroacetate (5.52 g) in toluene (25 mL) was added dropwise a solution of iodine (6.35 g) in toluene (75 mL) over 30 min under ice-cooling. The reaction mixture was filtered, and to the organic layer were added saturated aqueous sodium hydrogen carbonate solution and saturated brine, and the mixture was extracted with ethyl acetate. The obtained organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (7.26 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
silver trifluoroacetate
Quantity
5.52 g
Type
catalyst
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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